![molecular formula C7H10Cl2O B15162242 1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane CAS No. 146064-17-7](/img/structure/B15162242.png)
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is an organic compound that features a cyclopropane ring substituted with two chlorine atoms and a prop-2-en-1-yloxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinating agents and allyl alcohol derivatives
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process generally involves continuous flow reactors to ensure consistent product quality and efficient use of resources.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or to remove the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of less chlorinated cyclopropane derivatives or deoxygenated products.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the cyclopropane ring and the electron-withdrawing chlorine atoms, which can affect its binding affinity and activity in various pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichlorocyclopropane: Lacks the prop-2-en-1-yloxy methyl group, making it less reactive in certain substitution reactions.
2-Chloromethyl-1,1-dichlorocyclopropane: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
1,1-Dichloro-2-methylcyclopropane:
Uniqueness
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is unique due to the presence of both the cyclopropane ring and the prop-2-en-1-yloxy methyl group, which confer distinct reactivity and potential for diverse applications in synthesis and industry.
Propiedades
Número CAS |
146064-17-7 |
|---|---|
Fórmula molecular |
C7H10Cl2O |
Peso molecular |
181.06 g/mol |
Nombre IUPAC |
1,1-dichloro-2-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10Cl2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2 |
Clave InChI |
ZKPICJSTFIZDET-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC1CC1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
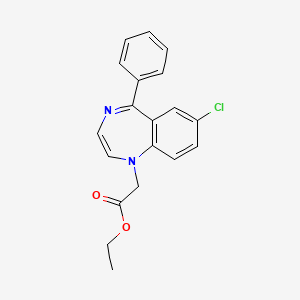
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
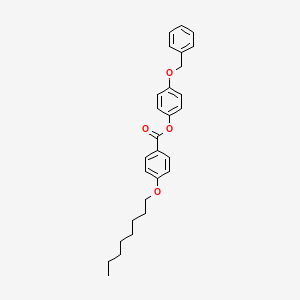
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)

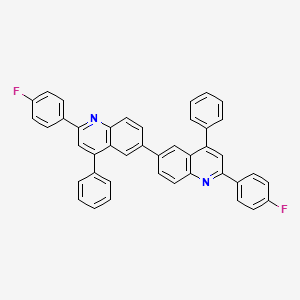
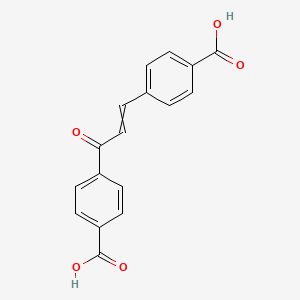
methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
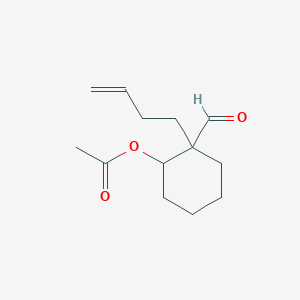
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
